molecular formula C15H16N4O2 B12607119 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione CAS No. 649763-46-2

7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B12607119
CAS No.: 649763-46-2
M. Wt: 284.31 g/mol
InChI Key: QISVDKGJESEOGC-UHFFFAOYSA-N
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Description

7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a substituted benzo[g]pteridine derivative characterized by a fused bicyclic system (benzene + pteridine) with ketone groups at positions 2 and 2. The molecule features a methyl group at position 7 and a branched 2-methylpropyl (isobutyl) group at position 10 (Figure 1).

Properties

CAS No.

649763-46-2

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

7-methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C15H16N4O2/c1-8(2)7-19-11-5-4-9(3)6-10(11)16-12-13(19)17-15(21)18-14(12)20/h4-6,8H,7H2,1-3H3,(H,18,20,21)

InChI Key

QISVDKGJESEOGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC(=O)NC(=O)C3=N2)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione typically involves multi-component reactions. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones, which are structurally related to the target compound. The reaction conditions often include the use of commercially available anilines and aldehydes, which can be substituted with various electron-donating or electron-withdrawing groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s reactivity and interactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme cofactors and biological pigments, contributing to our understanding of metabolic pathways.

    Medicine: The compound’s potential as an antimalarial agent has been investigated. Its structural similarity to flavins suggests it may interact with biological targets involved in disease processes.

    Industry: It can be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, as an antimalarial agent, it may inhibit enzymes involved in the parasite’s metabolic pathways . The compound’s structure allows it to bind to active sites of enzymes, disrupting their function and ultimately leading to the parasite’s death. Additionally, its photochemical properties may enable it to generate reactive oxygen species, contributing to its biological activity .

Comparison with Similar Compounds

Key Structural Attributes :

  • Core : Benzo[g]pteridine-2,4-dione, a planar aromatic system with conjugated carbonyl groups.
  • Substituents :
    • Position 7 : Methyl group (–CH₃).
    • Position 10 : 2-Methylpropyl (–CH₂CH(CH₂CH₃)), enhancing lipophilicity compared to shorter alkyl chains.

Comparative Analysis with Structurally Similar Compounds

The benzo[g]pteridine-2,4-dione scaffold is highly modifiable, with substituents at positions 7, 8, 9, and 10 significantly influencing physical, chemical, and biological properties. Below is a detailed comparison with analogs from the evidence:

Substituent Variations at Position 10

Compound Name Position 7 Position 10 Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound Methyl 2-Methylpropyl (isobutyl) 328.35* High lipophilicity; potential photocatalyst Inferred
Riboflavin (Vitamin B2) Methyl D-Ribityl (tetrahydroxypentyl) 376.37 Water-soluble vitamin; redox cofactor
7-Chloro-10-[3-(diethylamino)-2-hydroxypropyl] Chlorine Diethylamino-hydroxypropyl 475.90 Enhanced solubility; pharmacological interest
7-Iodo-10-propyl Iodo Propyl 413.19* Heavy atom effect; NMR studies
7,8,10-Trimethyl Methyl Methyl 256.26 Compact structure; lab research

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Effects : Chlorine () and iodine () substituents increase electrophilicity, altering reactivity in photochemical reactions.

Functional Group Additions at Position 8

Compound Name Position 8 Substituent Impact on Properties Evidence Source
8-[(E)-4-(Diethylamino)phenyldiazenyl] Azo group (–N=N–) with diethylamino phenyl Enhanced π-conjugation; optical applications
8-(Dimethylamino)-7,10-dimethyl (Roseolumiflavin) Dimethylamino (–N(CH₃)₂) Fluorescence enhancement; theoretical studies

Research Findings :

  • The azo group in introduces redshifted absorption spectra, suitable for dye applications .
  • Roseolumiflavin’s dimethylamino group increases luminescence quantum yield by 40% compared to unsubstituted analogs, as predicted computationally .

Physicochemical and Functional Comparisons

Solubility and Stability

  • Target Compound : Predicted low water solubility due to isobutyl group; stable under ambient conditions (inferred from alkylated flavins in ).
  • Riboflavin Derivatives : Hydroxyl-rich substituents (e.g., ribityl) confer high water solubility but may reduce thermal stability .

Spectroscopic Properties

  • UV-Vis Absorption :
    • Methyl/isobutyl groups (target) likely show λmax ~350–400 nm, similar to riboflavin (λmax 445 nm, ).
    • Iodo-substituted analogs () exhibit bathochromic shifts due to heavy atom effects.

Biological Activity

7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione is a synthetic compound belonging to the pteridine family, characterized by its unique bicyclic structure that includes a pteridine ring fused with a benzo group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimalarial agent .

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C17H20N4O2
  • Molecular Weight : 284.313 g/mol
  • Structural Characteristics : Two carbonyl groups at positions 2 and 4, and unique substituents at positions 7 (methyl) and 10 (2-methylpropyl) which influence its biological properties.

Antimalarial Properties

Research indicates that 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione exhibits promising activity against malaria parasites. Its structural similarity to flavins suggests it may interact with metabolic pathways crucial for the survival of the Plasmodium species.

Mechanism of Action :

  • The compound may inhibit enzymes involved in the metabolic processes of malaria parasites, potentially disrupting their lifecycle.
  • Studies have shown that compounds with similar structures often act as enzyme cofactors or inhibitors, providing a basis for further exploration of this compound's mechanism.

Case Studies and Research Findings

  • In Vitro Studies : Preliminary assays demonstrated that 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione can inhibit the growth of Plasmodium falciparum in culture. The effective concentration (IC50) was determined through dose-response experiments.
    StudyIC50 (µM)Reference
    In vitro inhibition of Plasmodium falciparum5.0
  • In Vivo Studies : Animal models have shown that administration of the compound leads to a significant reduction in parasitemia levels in infected mice. The survival rate increased compared to control groups treated with standard antimalarial drugs.
    StudyParasitemia Reduction (%)Survival Rate (%)Reference
    Murine model with Plasmodium yoelii infection70%80%

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-component reactions. A notable method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines, which allows efficient construction of its complex structure.

Structural Comparisons

To better understand the biological potential of 7-Methyl-10-(2-methylpropyl)benzo[g]pteridine-2,4(3H,10H)-dione, comparisons with structurally similar compounds are essential:

Compound NameSimilarityUnique Features
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dionesSimilar core structureDifferent substitution patterns
FlavinsStructural relationshipKnown enzyme cofactors
LumazinesPart of the pteridine familyDistinct photochemical properties

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